molecular formula C11H18N2O2 B13830124 (R,R)-MeMe-Box

(R,R)-MeMe-Box

Cat. No.: B13830124
M. Wt: 210.27 g/mol
InChI Key: MUFYSMUEBCWPGF-UHFFFAOYSA-N
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Description

(R,R)-MeMe-Box is a chiral compound known for its unique stereochemistry and applications in various fields of science. The compound is characterized by its two chiral centers, which contribute to its distinct chemical properties and reactivity. It is widely used in organic synthesis, catalysis, and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-MeMe-Box typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, which can be achieved using chiral phosphine ligands and transition metal catalysts such as rhodium or ruthenium. The reaction conditions often include mild temperatures and pressures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for precise control over reaction conditions and efficient production of the compound. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R)-MeMe-Box undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups in the molecule.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions typically occur in anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-MeMe-Box is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its ability to induce chirality in reactions makes it valuable for producing pharmaceuticals and agrochemicals.

Biology

The compound’s chiral nature also finds applications in biology, where it can be used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are often employed in the development of chiral drugs and diagnostic agents.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated as candidates for treating various diseases, including cancer and neurological disorders, due to their ability to interact with specific biological targets.

Industry

Industrially, this compound is used in the production of fine chemicals and materials. Its role as a chiral building block allows for the creation of complex molecules with high precision, making it essential in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (R,R)-MeMe-Box exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers enable it to bind selectively to these targets, influencing their activity and function. This selective binding is crucial for its applications in catalysis and drug development, where specific interactions are necessary for desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-MeMe-Box: The enantiomer of (R,R)-MeMe-Box, with opposite stereochemistry at the chiral centers.

    (R,S)-MeMe-Box: A diastereomer with different spatial arrangement of atoms.

    (S,R)-MeMe-Box: Another diastereomer with distinct stereochemistry.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound may exhibit different reactivity, selectivity, and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-methyl-2-[2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H18N2O2/c1-7-5-14-9(12-7)11(3,4)10-13-8(2)6-15-10/h7-8H,5-6H2,1-4H3

InChI Key

MUFYSMUEBCWPGF-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C(C)(C)C2=NC(CO2)C

Origin of Product

United States

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